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molecular formula C9H8F2O2 B3039837 Methyl 2,5-difluoro-4-methylbenzoate CAS No. 1355488-71-9

Methyl 2,5-difluoro-4-methylbenzoate

Cat. No. B3039837
M. Wt: 186.15 g/mol
InChI Key: XFNQULKNUXINKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102621B2

Procedure details

A solution of methyl 2,5-difluoro-4-methylbenzoate (Preparation 2, 500 mg, 2.69 mmol), N-bromosuccinimide (526 mg, 2.96 mmol) and dibenzoyl peroxide (20 mg, 0.08 mmol) dissolved in carbon tetrachloride (10 mL) was heated to reflux at 85° C. for 18 hours. The mixture was cooled to room temperature, dichloromethane (20 mL) added and the mixture poured into a separating funnel. The resulting organic layer was separated and washed successively with water (20 mL) and aqueous sodium thiosulphate solution (20 mL). The organic layer was dried over magnesium sulphate and filtered. The solvent was removed under reduced pressure to give an oil (748 mg). The crude product was purified by flash column chromatography (Biotage™ 50 g silica cartridge) eluting with 10% ethyl acetate in heptane to give the title compound (479 mg, 67%) as an oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]([CH3:12])[C:9]([F:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:14]N1C(=O)CCC1=O.ClCCl>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:14][CH2:12][C:10]1[C:9]([F:13])=[CH:8][C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([F:1])[CH:11]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C(=O)OC)C=C(C(=C1)C)F
Name
Quantity
526 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
20 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
the mixture poured into a separating funnel
CUSTOM
Type
CUSTOM
Details
The resulting organic layer was separated
WASH
Type
WASH
Details
washed successively with water (20 mL) and aqueous sodium thiosulphate solution (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=C(C(=O)OC)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 748 mg
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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